

# Spectroscopic Profile of 3,4-Dihydroxy-2-methoxyxanthone: A Technical Guide

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## Compound of Interest

Compound Name: **3,4-Dihydroxy-2-methoxyxanthone**

Cat. No.: **B162303**

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Shanghai, China – December 6, 2025 – A comprehensive technical guide detailing the spectroscopic data of **3,4-dihydroxy-2-methoxyxanthone**, a natural xanthone with significant anti-inflammatory properties, has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.

**3,4-Dihydroxy-2-methoxyxanthone** (CAS No. 6702-55-2) is a naturally occurring compound that has been isolated from plant species such as Kielmeyera variabilis and Hypericum oblongifolium. Notably, its isolation from Hypericum beanii has led to the identification of its potent anti-inflammatory effects, making it a compound of interest for further pharmacological investigation. This guide serves as a crucial resource for the unambiguous identification and characterization of this promising molecule.

## Spectroscopic Data Summary

The structural elucidation of **3,4-dihydroxy-2-methoxyxanthone** is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

## Table 1: $^1\text{H}$ NMR Spectroscopic Data (400 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
12.89	s	-	1H	4-OH
7.78	dd	8.0, 1.6	1H	H-8
7.65	ddd	8.4, 7.2, 1.6	1H	H-6
7.38	dd	8.4, 1.2	1H	H-5
7.30	ddd	8.0, 7.2, 1.2	1H	H-7
6.35	s	-	1H	H-1
6.12	s (br)	-	1H	3-OH
4.02	s	-	3H	2-OCH <sub>3</sub>

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (100 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Carbon Assignment
181.2	C-9
162.5	C-4a
157.1	C-4
156.0	C-10a
135.2	C-3
134.8	C-6
126.6	C-8
124.0	C-7
118.0	C-5
115.8	C-8a
108.5	C-2
103.8	C-9a
93.8	C-1
61.3	2-OCH <sub>3</sub>

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
3450	O-H stretching (phenolic)
1655	C=O stretching ( $\gamma$ -pyrone)
1610, 1580, 1480	C=C stretching (aromatic)
1280	C-O-C stretching (ether)
1100	C-O stretching (phenol)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
258.0528	100	[M] <sup>+</sup> (Calculated for C <sub>14</sub> H <sub>10</sub> O <sub>5</sub> : 258.0528)
243	-	[M-CH <sub>3</sub> ] <sup>+</sup>
230	-	[M-CO] <sup>+</sup>
215	-	[M-CO-CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The acquisition of the presented spectroscopic data followed standardized laboratory procedures, as detailed below.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:** <sup>1</sup>H and <sup>13</sup>C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for proton and 100 MHz for carbon nuclei, respectively. The sample was dissolved in deuterated chloroform (CDCl<sub>3</sub>), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

**Infrared (IR) Spectroscopy:** The IR spectrum was obtained using a PerkinElmer Spectrum One FT-IR spectrometer. The sample was analyzed as a KBr (potassium bromide) pellet. The spectral data was recorded in the range of 4000-400 cm<sup>-1</sup>.

**Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) was performed on a Waters Q-TOF Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode. The data was processed using MassLynx software.

## Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for the structural elucidation of a natural product like **3,4-dihydroxy-2-methoxyxanthone** is depicted in the following diagram.

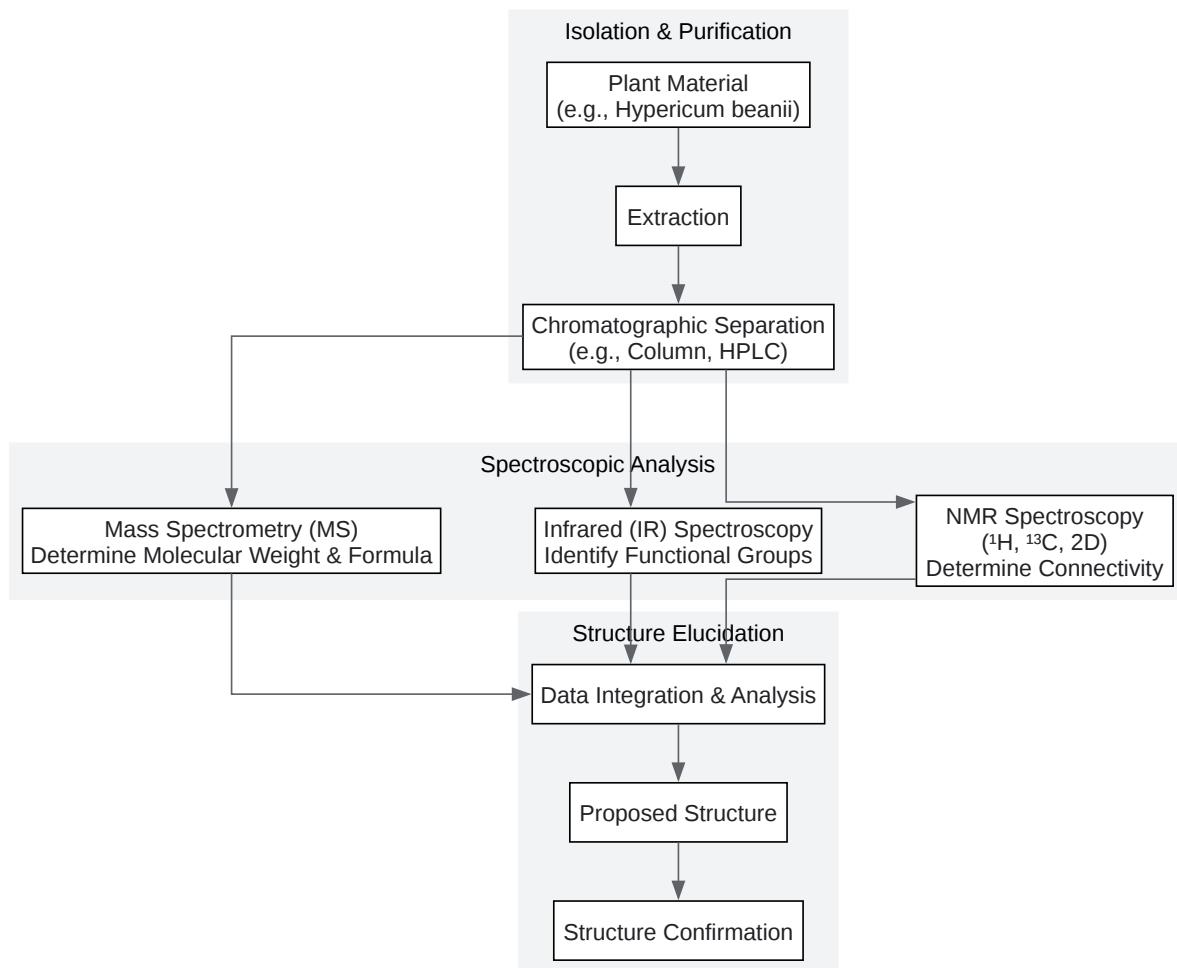
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Figure 1: General workflow for the isolation and spectroscopic characterization of a natural product.

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